molecular formula C9H8F2O2 B6163469 4-ethyl-2,6-difluorobenzoic acid CAS No. 1835653-01-4

4-ethyl-2,6-difluorobenzoic acid

Cat. No.: B6163469
CAS No.: 1835653-01-4
M. Wt: 186.2
InChI Key:
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Description

4-Ethyl-2,6-difluorobenzoic acid is an organic compound with the molecular formula C9H8F2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by fluorine atoms, and an ethyl group is attached to the fourth position

Scientific Research Applications

4-Ethyl-2,6-difluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

Fluorinated benzoic acids have received increasing attention as conservative tracers in petrochemical exploration and geochemical investigations due to their favorable physico-chemical properties . This suggests potential future directions for the use of “4-ethyl-2,6-difluorobenzoic acid” in similar applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2,6-difluorobenzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This method uses a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically occurs under mild conditions and is tolerant of various functional groups .

Industrial Production Methods: Industrial production of this compound may involve the direct fluorination of 4-ethylbenzoic acid using a fluorinating agent such as elemental fluorine or a fluorine-containing compound. The reaction conditions must be carefully controlled to ensure selective fluorination at the desired positions on the benzene ring .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2,6-difluorobenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted benzoic acids
  • Alcohols
  • Coupled aromatic compounds

Mechanism of Action

The mechanism of action of 4-ethyl-2,6-difluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can affect its binding affinity to various receptors and enzymes. The ethyl group may influence the compound’s lipophilicity and membrane permeability, impacting its overall biological activity .

Comparison with Similar Compounds

  • 2,6-Difluorobenzoic acid
  • 4-Ethylbenzoic acid
  • 2,4-Difluorobenzoic acid

Comparison: 4-Ethyl-2,6-difluorobenzoic acid is unique due to the presence of both fluorine atoms and an ethyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as increased stability and altered reactivity compared to its analogs. The fluorine atoms enhance the compound’s electron-withdrawing effects, while the ethyl group provides steric hindrance and influences solubility .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-ethyl-2,6-difluorobenzoic acid can be achieved through a multi-step process involving the introduction of the ethyl and difluoromethyl groups onto a benzoic acid precursor.", "Starting Materials": [ "Benzoic acid", "Ethyl bromide", "Sodium hydride", "Bromine", "Potassium fluoride", "Sulfuric acid", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid" ], "Reaction": [ "Step 1: Bromination of benzoic acid with bromine in the presence of sulfuric acid to yield 4-bromobenzoic acid", "Step 2: Treatment of 4-bromobenzoic acid with sodium hydride and ethyl bromide to yield 4-ethylbenzoic acid", "Step 3: Difluoromethylation of 4-ethylbenzoic acid with potassium fluoride and bromodifluoromethane to yield 4-ethyl-2,6-difluorobenzoic acid", "Step 4: Purification of the product through recrystallization from acetic acid" ] }

CAS No.

1835653-01-4

Molecular Formula

C9H8F2O2

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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